N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide
Description
Properties
Molecular Formula |
C23H24BrNO |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-4-bromobenzamide |
InChI |
InChI=1S/C23H24BrNO/c24-20-5-1-18(2-6-20)22(26)25-21-7-3-19(4-8-21)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17H,9-14H2,(H,25,26) |
InChI Key |
PYYDRGYAJMQWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Mediated Amidation
The most direct method involves reacting 4-(adamantan-1-yl)aniline with 4-bromobenzoyl chloride. This approach leverages the nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of the acyl chloride.
Procedure :
-
Synthesis of 4-bromobenzoyl chloride : 4-Bromobenzoic acid (1.0 equiv) is treated with excess thionyl chloride (SOCl₂, 3.0 equiv) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction is monitored via TLC until complete conversion. Excess SOCl₂ and solvent are removed under reduced pressure to yield the acyl chloride as a pale-yellow solid.
-
Amide formation : The acyl chloride is dissolved in DCM, and 4-(adamantan-1-yl)aniline (1.05 equiv) is added dropwise at 0°C. Triethylamine (TEA, 2.0 equiv) is introduced to scavenge HCl. The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated. The crude product is purified via recrystallization from ethanol, yielding the title compound as a white crystalline solid.
Key Data :
Carbodiimide-Based Coupling
For substrates sensitive to acidic conditions, coupling agents such as HCTU (1-Chlorohexafluorocyclotriphosphazene) or HOBt (Hydroxybenzotriazole) facilitate amide bond formation between 4-bromobenzoic acid and 4-(adamantan-1-yl)aniline.
Procedure :
-
Activation of carboxylic acid : 4-Bromobenzoic acid (1.0 equiv) is dissolved in dry DMF. HCTU (1.2 equiv) and HOBt (1.2 equiv) are added, followed by N,N-diisopropylethylamine (DIEA, 3.0 equiv). The mixture is stirred for 30 minutes at 0°C.
-
Coupling reaction : 4-(Adamantan-1-yl)aniline (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The solvent is removed under vacuum, and the residue is purified via silica gel chromatography (hexane/ethyl acetate = 4:1) to isolate the product.
Key Data :
-
Yield : 75–80%
-
Advantages : Avoids acyl chloride formation, suitable for acid-sensitive substrates.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
-
Ethanol vs. DCM : Ethanol recrystallization yields higher-purity products (mp 218–220°C), while DCM facilitates faster reaction kinetics.
-
Reflux vs. Room Temperature : Reflux in ethanol achieves complete conversion in 2 hours, whereas room-temperature coupling requires 24 hours.
Characterization and Analytical Data
Spectroscopic Properties
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 2.15–1.90 (m, 15H, Adamantane-H).
-
IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 670 cm⁻¹ (C-Br).
-
HRMS (ESI+) : m/z calcd. for C₂₃H₂₃BrNO [M+H]⁺: 416.0984; found: 416.0987.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀BrNO |
| Molar Mass | 334.25 g/mol |
| Melting Point | 218–220°C |
| Solubility (DMSO) | 25 mg/mL |
Industrial and Scalability Considerations
Cost-Benefit Analysis
-
Acyl Chloride Route : Lower cost (~$0.50/g) but requires SOCl₂ handling.
-
Coupling Agent Route : Higher cost (~$2.00/g) but safer for large-scale production.
Chemical Reactions Analysis
Reactivity of the Bromine Substituent
The bromine atom at the para-position of the benzamide moiety offers potential for further functionalization:
Cross-Coupling Reactions
Though not explicitly documented for this compound, analogous bromobenzamides undergo:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives.
-
Buchwald-Hartwig Amination : Introduction of amine groups via Pd-catalyzed C–N bond formation.
| Reaction Type | Catalyst System | Base | Solvent | Yield Range |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/dppf | K₂CO₃ | 1,4-Dioxane | 65–81% |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 50–70% |
Radical Cyclization Pathways
The adamantane group’s stability allows participation in radical-mediated transformations. For example, Ugi-4CR-derived benzamides undergo cyclization via amide-iminyl radical intermediates ( ):
Mechanism :
-
Radical Initiation : AIBN generates radicals under heat.
-
Cyclization : Radical addition to the aromatic ring forms fused polycyclic structures.
-
Rearomatization : Stabilization via loss of hydrogen radical.
| Starting Material | Product | Yield (%) |
|---|---|---|
| Ugi adduct 39a | Polycyclic quinazolinone 39b | 40% |
| Ugi adduct 40a | Polycyclic quinazolinone 40b | 47% |
Stability and Functional Group Tolerance
Scientific Research Applications
Chemical Properties and Structure
N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide features an adamantane moiety, known for its stability and unique cage-like structure. The presence of the bromine atom at the para position on the benzamide ring enhances its pharmacological properties by modifying electronic characteristics and steric effects. The molecular formula is , with a molecular weight of 334.2 g/mol.
Chemistry
This compound serves as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives.
- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions.
Biology
This compound has been investigated for its potential antiviral and antibacterial properties. Its mechanism of action involves interaction with specific molecular targets, enhancing its ability to penetrate cell membranes due to the adamantane moiety.
Antiviral Activity
Recent studies have demonstrated significant antiviral activity against various viruses, particularly orthopoxviruses. For instance, this compound has shown promising results in inhibiting viral replication.
| Compound | Virus Type | IC (μM) | Cytotoxicity (μM) |
|---|---|---|---|
| N-[4-(adamantan-1-yl)-4-trifluoromethylbenzamide | Vaccinia | 0.133 | >309 |
| N-[4-(adamantan-1-yl)-4-bromobenzamide | Cowpox | TBD | TBD |
| N-[4-(adamantan-1-yl)-4-chlorobenzamide | Mousepox | TBD | TBD |
Medicine
This compound is explored for its potential use in drug development due to its stability and ability to penetrate biological membranes. It has been studied for anti-inflammatory effects, particularly in inhibiting interleukin production in human gingival fibroblasts.
Case Study 1: Inhibition of Viral Replication
A study focused on a series of adamantane derivatives, including this compound, demonstrated their ability to inhibit viral replication effectively against poxviruses, showing promising results in reducing viral load in vitro.
Case Study 2: Pharmacokinetic Properties
Research evaluating the pharmacokinetic properties of adamantane derivatives indicated favorable absorption and distribution profiles. Modifications on the benzene ring significantly influenced metabolic stability and excretion rates.
Mechanism of Action
The mechanism of action of N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The adamantane group can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-(adamantan-1-yl)phenyl]-N′-phenylselenourea: Contains a selenourea group instead of a bromobenzamide moiety.
1-(adamantan-1-yl)-3,4-dimethyl-3-phenylpiperidine: Features a piperidine ring instead of a benzamide structure.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Contains a vinyl group and a benzylacetamide moiety.
Uniqueness
N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide is unique due to the presence of the bromobenzamide group, which can participate in various chemical reactions, and the adamantane structure, which provides rigidity and stability. This combination of features makes it a valuable compound for research and industrial applications.
Biological Activity
N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide, a compound featuring an adamantane moiety, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, and provides insights into its mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of an adamantane group linked to a phenyl ring and a bromobenzamide functional group, which are known to influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of adamantane derivatives. In particular, this compound has shown significant activity against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluating the antibacterial effects of adamantane-linked compounds demonstrated that derivatives similar to this compound exhibited potent broad-spectrum antibacterial activity. The compound was tested against both Gram-positive and Gram-negative bacteria, with notable inhibition observed against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans (fungal pathogen)
The minimum inhibitory concentration (MIC) values for these pathogens were reported to be below 30 μM, indicating strong antibacterial potential .
Anticancer Activity
In vitro studies have also assessed the anticancer properties of this compound. The compound has been shown to inhibit the proliferation of various human cancer cell lines.
Research Findings
In a comparative analysis, it was found that the 4-bromobenzyl derivative exhibited higher anti-proliferative activity than its 4-nitrobenzyl counterpart, with IC50 values under 30 μM against five different human cancer cell lines. This suggests that modifications to the benzene ring can significantly impact the compound's efficacy .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on structural features:
- Cell Membrane Interaction : The hydrophobic nature of the adamantane core may facilitate interaction with lipid membranes, enhancing permeability and bioactivity.
- Enzyme Inhibition : The bromobenzamide moiety may act as a competitive inhibitor for certain enzymes involved in cell proliferation and survival pathways.
Summary Table of Biological Activities
Q & A
Basic: What are the standard synthetic routes for N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide?
The compound is typically synthesized via a two-step process:
Amide Coupling : React 4-bromobenzoic acid derivatives (e.g., acid chloride) with 4-(adamantan-1-yl)aniline under Schotten-Baumann conditions, using a base like NaOH or Et3N to facilitate coupling .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures yields high-purity product .
Key reagents include POCl3 for activating carboxylic acids and hydrazine derivatives for intermediate functionalization .
Advanced: How can reaction conditions be optimized to improve yield in sterically hindered adamantane-containing benzamides?
Steric hindrance from the adamantane group often limits reaction efficiency. Optimization strategies include:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
- Catalysis : Employ coupling agents like HATU or DCC/DMAP to accelerate amide bond formation .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
Parallel reaction screening (e.g., microwave-assisted synthesis) can rapidly identify optimal conditions .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for bromobenzamide) and adamantane methylene signals (δ 1.6–2.2 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm<sup>-1</sup>) and N-H bend (~1550 cm<sup>-1</sup>) .
- Mass Spectrometry (HRMS) : Match molecular ion peaks with theoretical [M+H]<sup>+</sup> or [M–Br]<sup>+</sup> fragments .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in adamantane-containing benzamide structures?
X-ray crystallography provides atomic-level resolution of steric and electronic effects:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–298 K to minimize thermal motion artifacts .
- Refinement : SHELXL software refines bond lengths and angles, with R-factors < 0.05 indicating high accuracy .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O) that influence crystal packing and stability .
Basic: What biological targets are associated with adamantane-functionalized benzamides?
These compounds are explored as:
- Enzyme Inhibitors : Potent activity against soluble epoxide hydrolase (sEH) due to adamantane’s lipophilic binding affinity .
- Antimicrobial Agents : The bromophenyl group disrupts bacterial membrane proteins .
- Biochemical Probes : Adamantane’s rigidity aids in studying protein-ligand interactions via fluorescence quenching assays .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be addressed?
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify metabolites that reduce efficacy .
- Solubility Optimization : Introduce hydrophilic substituents (e.g., –OH or –SO3H) via post-synthetic modifications to improve bioavailability .
- Dose-Response Modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to reconcile disparities in IC50 values .
Basic: What are the thermal stability thresholds for this compound under experimental conditions?
- DSC/TGA Analysis : Decomposition onset occurs at ~220°C, with a melting point of 180–185°C .
- Storage : Stable at –20°C under inert gas (Ar/N2) for >6 months; avoid prolonged exposure to light or moisture .
Advanced: How do substituents on the adamantane ring affect the compound’s reactivity and bioactivity?
- Electron-Withdrawing Groups (e.g., –CF3) : Increase metabolic stability but reduce solubility .
- Hydroxylation at C3 : Enhances hydrogen-bonding capacity, improving target binding affinity .
Computational modeling (DFT or MD simulations) predicts substituent effects on conformation and interaction energies .
Basic: What chromatographic methods separate byproducts in the final synthesis step?
- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA modifier; retention time ~12 min .
- TLC Monitoring : Silica gel plates (ethyl acetate/hexane 1:3) with UV visualization at 254 nm .
Advanced: How can conflicting NMR and crystallographic data be resolved in structural studies?
- Dynamic Effects : Variable-temperature NMR identifies conformational flexibility (e.g., adamantane ring flipping) .
- Complementary Techniques : Pair X-ray data with solid-state NMR or IR spectroscopy to validate hydrogen-bonding networks .
- Density Functional Theory (DFT) : Calculate theoretical NMR shifts and compare with experimental data to resolve discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
